molecular formula C16H21NO3 B2584099 methyl6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate CAS No. 2460749-98-6

methyl6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate

Cat. No.: B2584099
CAS No.: 2460749-98-6
M. Wt: 275.348
InChI Key: DOINCTOXIJCDOO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. it is generally believed that the compound exerts its effects through binding to specific receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Methyl 6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate can be compared with other similar compounds, such as pyrano[3,4-c]pyrrole derivatives . These compounds share similar structural features but may differ in their specific chemical properties and biological activities.

Properties

IUPAC Name

methyl 6-benzyl-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-15(18)16-8-5-9-20-14(16)11-17(12-16)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOINCTOXIJCDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCOC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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